An In-Depth Technical Guide to (S)-1-(3,5-dimethoxyphenyl)ethanamine: Synthesis, Properties, and Applications
An In-Depth Technical Guide to (S)-1-(3,5-dimethoxyphenyl)ethanamine: Synthesis, Properties, and Applications
Introduction: The Significance of Chiral Amines in Modern Chemistry
Chiral amines are fundamental building blocks in the landscape of modern organic synthesis and medicinal chemistry. Their presence is ubiquitous in pharmaceuticals, agrochemicals, and catalysts, where specific stereochemistry is often the key determinant of biological activity and efficacy. The (S)-1-(3,5-dimethoxyphenyl)ethanamine scaffold is of particular interest due to the electronic properties conferred by the meta-disposed methoxy groups and its structural relationship to pharmacologically active phenethylamines.[1][2] This guide provides a comprehensive technical overview of its synthesis, properties, and applications for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of (S)-1-(3,5-dimethoxyphenyl)ethanamine is crucial for its application in synthesis and analysis. The compound is a chiral primary amine featuring a benzene ring substituted with two methoxy groups at positions 3 and 5.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₂ | PubChem[3] |
| Molecular Weight | 181.23 g/mol | PubChem[3] |
| Appearance | (Expected) Colorless to pale yellow liquid or low-melting solid | Inferred from similar compounds |
| Topological Polar Surface Area | 44.5 Ų | PubChem[3] |
| XLogP3-AA (Lipophilicity) | 1.1 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Rotatable Bond Count | 3 | PubChem[3] |
Spectroscopic Characterization: While a specific, published spectrum for this exact enantiomer is not readily available, the expected spectroscopic data can be reliably predicted based on its structure and data from close analogues like (S)-(-)-1-(4-Methoxyphenyl)ethylamine and 3,4-Dimethoxyphenethylamine.[4][5]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~ 6.3-6.4 ppm: A multiplet or two distinct signals corresponding to the three aromatic protons (H2, H4, H6). The symmetry of the 3,5-disubstitution will influence this pattern.
-
δ ~ 4.1 ppm: A quartet corresponding to the methine proton (-CH(NH₂)-), coupled to the adjacent methyl protons.
-
δ ~ 3.8 ppm: A singlet (6H) from the two equivalent methoxy group protons (-OCH₃).
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δ ~ 1.6 ppm: A broad singlet for the amine protons (-NH₂).
-
δ ~ 1.4 ppm: A doublet (3H) from the methyl protons (-CH₃), coupled to the methine proton.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~ 161 ppm: Aromatic carbons attached to the methoxy groups (C3, C5).
-
δ ~ 147 ppm: Quaternary aromatic carbon (C1).
-
δ ~ 104 ppm: Aromatic carbon C4.
-
δ ~ 98 ppm: Aromatic carbons C2 and C6.
-
δ ~ 55 ppm: Methoxy carbons (-OCH₃).
-
δ ~ 51 ppm: Methine carbon (-CH(NH₂)-).
-
δ ~ 25 ppm: Methyl carbon (-CH₃).
-
-
FT-IR (neat):
-
~3300-3400 cm⁻¹: N-H stretching vibrations (characteristic of a primary amine).
-
~2850-3000 cm⁻¹: C-H stretching from alkyl and aromatic groups.
-
~1600 cm⁻¹: Aromatic C=C stretching.
-
~1200 cm⁻¹: C-O stretching of the aryl ether.
-
~1050 cm⁻¹: C-N stretching.
-
Strategic Pathways to Enantiopure Synthesis
The synthesis of enantiomerically pure (S)-1-(3,5-dimethoxyphenyl)ethanamine can be approached via two primary strategies: direct asymmetric synthesis from a prochiral precursor or the resolution of a racemic mixture. The choice between these routes often depends on factors like scale, cost, and available technologies.
Strategy 1: Asymmetric Reductive Amination
This elegant approach builds the chiral center directly from the corresponding prochiral ketone, 3,5-dimethoxyacetophenone. Asymmetric reductive amination is a powerful tool in modern synthesis, often employing chiral catalysts or auxiliaries to induce stereoselectivity.[6][7] A prominent method involves the use of a chiral sulfinamide auxiliary, as developed by Ellman.[6]
Caption: Asymmetric synthesis via a chiral auxiliary.
Detailed Experimental Protocol: Asymmetric Reductive Amination
-
Imine Formation: To a solution of 3,5-dimethoxyacetophenone (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in anhydrous THF (5 mL/mmol), add titanium(IV) ethoxide (2.0 eq). Heat the mixture to reflux for 12-24 hours. The progress can be monitored by TLC or ¹H NMR to confirm the formation of the N-sulfinylimine intermediate.
-
Diastereoselective Reduction: Cool the reaction mixture to -48 °C (a dry ice/acetonitrile bath). Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise over 15 minutes. Stir the reaction at this temperature for 3-6 hours until the sulfinylimine is consumed.
-
Quenching: Slowly add methanol to quench the excess reducing agent, followed by the addition of saturated aqueous NaCl solution.
-
Workup: Warm the mixture to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Cleavage of Auxiliary: Dissolve the crude sulfinylamine in methanol (2 mL/mmol) and add a solution of HCl in dioxane or methanol (e.g., 4M, 2.5 eq). Stir at room temperature for 1-2 hours.
-
Purification: Remove the solvent in vacuo. The resulting hydrochloride salt can be purified by recrystallization. To obtain the free base, dissolve the salt in water, basify with NaOH to pH > 12, and extract with an appropriate solvent like dichloromethane. The organic extracts are then dried and concentrated to yield the final product.
Self-Validation and Causality: The use of (R)-tert-butanesulfinamide is critical; its bulky tert-butyl group directs the hydride attack from the less sterically hindered face of the C=N bond, leading to the desired (S)-amine with high diastereoselectivity.[6] Titanium(IV) ethoxide acts as a Lewis acid and an efficient water scavenger, driving the condensation equilibrium towards the imine product.
Strategy 2: Chiral Resolution of Racemic Amine
An industrially viable and classical approach is the synthesis of the racemic amine followed by separation of the enantiomers.[8] This is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different solubilities.[9][10]
Caption: Synthesis via racemate formation and chiral resolution.
Detailed Experimental Protocol: Chiral Resolution
-
Synthesis of Racemic 1-(3,5-dimethoxyphenyl)ethanamine:
-
A mixture of 3,5-dimethoxyacetophenone (1.0 eq), ammonium formate (5-10 eq), and formic acid (2-5 eq) is heated to 160-180 °C for 6-12 hours (Leuckart reaction).
-
Alternatively, a solution of the ketone in methanol is treated with ammonia, followed by catalytic hydrogenation over Palladium on carbon (Pd/C).[11]
-
After the reaction, the mixture is cooled, made strongly basic with NaOH, and the product is extracted. Purification by distillation or chromatography yields the racemic amine.
-
-
Resolution with (+)-Tartaric Acid:
-
Dissolve the racemic amine (1.0 eq) in a minimal amount of hot ethanol.
-
In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in a minimal amount of hot ethanol. Note: Using a sub-stoichiometric amount of the resolving agent is a common technique to achieve high enantiomeric purity in the crystallized salt.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then potentially to 0-4 °C, to induce crystallization of the less soluble diastereomeric salt. The (S)-amine-(+)-tartrate or (R)-amine-(+)-tartrate will preferentially crystallize depending on the solvent system and specific amine structure.
-
Filter the crystalline salt and wash with a small amount of cold ethanol. The optical purity of the amine in the salt can be checked at this stage by liberating a small sample and analyzing by chiral HPLC.
-
The salt can be recrystallized from fresh solvent to enhance diastereomeric purity if needed.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in water and add a strong base (e.g., 2M NaOH) until the pH is > 12 to deprotonate the amine and dissolve the tartaric acid.
-
Extract the free (S)-amine with a suitable organic solvent (e.g., dichloromethane or ether).
-
Dry the combined organic layers over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched free base.
-
Applications in Research and Drug Development
(S)-1-(3,5-dimethoxyphenyl)ethanamine is a valuable chiral building block. The phenethylamine core is a privileged scaffold in neuroscience, and substitutions on the phenyl ring heavily modulate receptor affinity and selectivity.
-
Scaffold for Psychoactive Compounds: The 3,5-dimethoxy substitution pattern is related to mescaline (3,4,5-trimethoxy) and its derivatives, which are known serotonergic psychedelics.[2][12] This amine can serve as a precursor for novel analogues to probe structure-activity relationships at serotonin receptors, particularly the 5-HT₂A receptor, which is a key target for psychiatric therapeutics.[2][13]
-
Chiral Ligands and Auxiliaries: The primary amine functionality allows for its incorporation into more complex molecules, such as chiral ligands for asymmetric catalysis or as a chiral auxiliary to direct the stereochemical outcome of a reaction on another molecule.
Safety and Handling
While a specific Safety Data Sheet (SDS) for (S)-1-(3,5-dimethoxyphenyl)ethanamine is not widely available, data from structurally similar phenethylamines should be used to guide handling procedures.[14][15][16]
-
Hazards: Assumed to be corrosive and may cause skin irritation and serious eye damage.[1][16] May be harmful if inhaled or swallowed.[14]
-
Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[17]
-
Storage: Store in a tightly closed container in a cool, dry place, away from oxidizing agents.[15]
Conclusion
(S)-1-(3,5-dimethoxyphenyl)ethanamine is a chiral amine of significant value to the synthetic and medicinal chemist. Its preparation can be achieved through sophisticated asymmetric methods or robust, classical resolution techniques. The strategic choice of synthesis depends on the specific requirements of the research or development program. With its versatile chemical handles and privileged structural motif, this compound will continue to be a relevant building block in the exploration of new chemical entities and catalysts.
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Stephen, H., & Weizmann, C. (1914). Derivatives of 3 : 4-Dimethoxyacetophenone and 4 : 5-Dimethoxy-o-tolyl Methyl Ketone, and the Synthesis of Phenylglyoxalines. Journal of the Chemical Society, Transactions, 105, 1046-1057. [Link]
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Mary, Y. S., et al. (2014). Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-{3-[4-(3-methoxyphenyl)piperazin-1-yl]propyl}-4-azatricyclo [5.2.1.0(2,6)]dec-8-ene-3,5-dione. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 519-531. [Link]
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